3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid
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Overview
Description
3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 4-pyridin-4-ylpiperazine with an appropriate halogenated precursor under basic conditions.
Ether Formation: The piperazine derivative is then reacted with 4-hydroxybutanoic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the ether linkage.
Methylation: The final step involves the methylation of the butanoic acid moiety using a methylating agent like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide
- **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C20H25N3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid |
InChI |
InChI=1S/C20H25N3O3/c1-16(14-20(24)25)15-26-19-4-2-17(3-5-19)22-10-12-23(13-11-22)18-6-8-21-9-7-18/h2-9,16H,10-15H2,1H3,(H,24,25) |
InChI Key |
RVVTUJLHUHZYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3 |
Origin of Product |
United States |
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